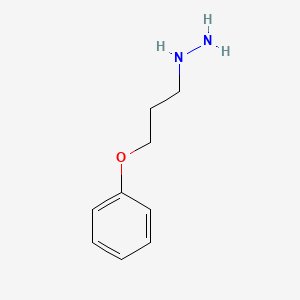

1-(3-Phenoxypropyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

69781-95-9 |

|---|---|

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-phenoxypropylhydrazine |

InChI |

InChI=1S/C9H14N2O/c10-11-7-4-8-12-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2 |

InChI Key |

HSCZQRYUSCLPKK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCCNN |

Canonical SMILES |

C1=CC=C(C=C1)OCCCNN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 1-(3-Phenoxypropyl)hydrazine – Structural Characterization, Synthetic Methodologies, and Applications

Executive Summary

1-(3-Phenoxypropyl)hydrazine is a bifunctional organic building block characterized by a lipophilic phenoxy ether linked via a propyl spacer to a highly reactive terminal hydrazine moiety. Due to the unique nucleophilic and reductive properties of the hydrazine group, this compound serves as a critical intermediate in the synthesis of complex nitrogen heterocycles and neuropharmacological agents. This whitepaper details its physicochemical profile, molecular weight derivation, and outlines a self-validating synthetic protocol designed to overcome the classical challenges of hydrazine polyalkylation.

Physicochemical Properties & Structural Analysis

Understanding the core properties of this compound is essential for predicting its behavior in synthetic workflows and biological systems.

Table 1: Core Chemical Identity and Quantitative Data

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 69781-95-9[1] |

| Molecular Formula | C9H14N2O[2] |

| Molecular Weight | 166.22 g/mol [1] |

| SMILES String | NNCCCOc1ccccc1[2] |

| Primary Precursor | 3-Phenoxypropyl bromide (CAS: 588-63-6)[3] |

Molecular Weight Calculation

The molecular weight of 166.22 g/mol is precisely derived from its atomic constituents[2]:

-

Carbon (C): 9 atoms × 12.011 g/mol = 108.10 g/mol

-

Hydrogen (H): 14 atoms × 1.008 g/mol = 14.11 g/mol

-

Nitrogen (N): 2 atoms × 14.007 g/mol = 28.01 g/mol

-

Oxygen (O): 1 atom × 15.999 g/mol = 16.00 g/mol

-

Total: ~166.22 g/mol [1]

Synthetic Methodologies: Overcoming Polyalkylation

As an Application Scientist, one of the most frequent points of failure I observe in hydrazine chemistry is the lack of control during alkylation.

The Causality of Alkylation Challenges: Direct alkylation of hydrazine with alkyl halides like3[3] is inherently problematic. The positive inductive effect of the newly attached alkyl chain increases the electron density on the substituted nitrogen. Consequently, the monoalkylated product becomes more nucleophilic than the unsubstituted starting material, leading to rapid overalkylation (forming 1,1-disubstituted or 1,2-disubstituted hydrazines)[4].

To mitigate this, we employ a Protected Hydrazine Strategy , which acts as a self-validating and highly controlled system.

Protocol: The Protected Hydrazine Route (Boc-Hydrazine)

This protocol utilizes tert-butyl carbazate (Boc-hydrazine). The Boc group sterically hinders and electronically deactivates one of the nitrogen atoms, forcing the SN2 alkylation to occur cleanly at the terminal, unprotected nitrogen.

Step 1: Controlled Alkylation

-

Procedure: Dissolve tert-butyl carbazate (1.2 eq) in anhydrous DMF. Add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base. Slowly add 3-phenoxypropyl bromide (1.0 eq) dropwise at 0°C.

-

Causality Insight: K₂CO₃ is chosen over stronger bases (like NaH) to prevent the E2 elimination of the bromide, which would undesirably yield allyl phenyl ether instead of the target intermediate.

Step 2: In-Process Validation

-

Procedure: Monitor via TLC (Hexane:EtOAc 7:3).

-

Validation: The disappearance of the bromide and the appearance of a new UV-active spot (which stains positive with ninhydrin after heating) validates the formation of the Boc-protected intermediate. LC-MS should confirm the intermediate mass (Expected [M+H]⁺ = 267.1).

Step 3: Workup & Deprotection

-

Procedure: Quench with water, extract with ethyl acetate, and wash thoroughly with brine to remove DMF. Concentrate the organic layer. Dissolve the crude intermediate in dichloromethane (DCM) and add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.

-

Causality Insight: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, using HCl in dioxane directly yields the hydrochloride salt of the hydrazine. Hydrazine free bases are highly prone to air oxidation (forming diazenes); isolating the product as an HCl salt ensures long-term shelf stability.

Fig 1: Synthetic pathways for this compound comparing direct vs. protected routes.

Pharmacological and Chemical Applications

Hydrazine derivatives are indispensable building blocks in medicinal chemistry[4]. This compound serves as a highly versatile precursor:

-

Monoamine Oxidase (MAO) Inhibitors: The hydrazine pharmacophore is known to covalently bind to the FAD cofactor within MAO enzymes. The lipophilic phenoxypropyl chain enhances blood-brain barrier (BBB) penetration, making this scaffold valuable for developing novel antidepressants and neuroprotective agents.

-

Nitrogen Heterocycle Synthesis: The bifunctional nature of the hydrazine moiety allows for rapid cyclization reactions with 1,3-diketones or α,β-unsaturated carbonyls, yielding pyrazoles and pyrazolines—motifs ubiquitous in modern agrochemicals and pharmaceuticals.

Fig 2: Downstream applications of this compound in drug discovery and synthesis.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized this compound must be rigorously validated against the following analytical benchmarks:

-

¹H NMR (CDCl₃, 400 MHz): Expect a multiplet around 6.9–7.3 ppm (5H, aromatic), a triplet near 4.0 ppm (2H, -OCH₂-), a triplet near 2.8 ppm (2H, -CH₂-NH-), and a multiplet around 2.0 ppm (2H, central -CH₂-). The exchangeable hydrazine protons (-NH-NH₂, 3H) will appear as a broad singlet, though this is highly dependent on concentration and solvent exchange.

-

Mass Spectrometry (ESI-MS): The molecular ion peak [M+H]⁺ must be observed at m/z 167.1 to confirm the exact molecular weight of 166.22 g/mol [1]. Note that hydrazines may occasionally show in-source fragmentation (loss of NH₃, -17 Da) depending on the ionization energy.

References

-

Title: this compound Source: ChemTik URL: [Link]

-

Title: Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL: [Link]

Sources

A Technical Guide to the Physicochemical Properties of 1-(3-Phenoxypropyl)hydrazine for Preclinical Research

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(3-phenoxypropyl)hydrazine, a molecule of interest in drug discovery and development. Aimed at researchers, medicinal chemists, and formulation scientists, this document synthesizes predicted data with established analytical principles to offer a robust framework for its application in a research setting. Key parameters including lipophilicity (XlogP), aqueous solubility, and acid-dissociation constant (pKa) are presented, alongside a detailed, field-proven protocol for the experimental determination of the partition coefficient (LogP). The implications of these properties on its potential as a drug candidate, particularly in the context of oral bioavailability as guided by Lipinski's Rule of Five, are discussed. This guide is intended to serve as a foundational resource for scientists engaged in the preclinical evaluation of this and structurally related compounds.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its intrinsic physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its efficacy and safety.[1] this compound, a hydrazine derivative, presents a structural motif that warrants careful physicochemical characterization to ascertain its potential as a viable drug candidate. The presence of both a lipophilic phenoxypropyl group and a polar hydrazine moiety suggests a nuanced solubility and permeability profile that must be thoroughly understood. This guide provides a detailed examination of these critical parameters.

Core Physicochemical Properties of this compound

Due to a scarcity of publicly available experimental data, the following physicochemical properties for this compound (CAS: 69781-95-9; Molecular Formula: C₉H₁₄N₂O) have been computationally predicted using established algorithms. These values provide a valuable starting point for experimental design and hypothesis generation.

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| Molecular Weight | 166.22 g/mol | Calculation | A key determinant of passive diffusion across biological membranes. |

| XlogP | 1.5 | PubChemLite[2] | Indicates the lipophilicity of the molecule, influencing its partitioning between aqueous and lipid environments. |

| Aqueous Solubility | -2.1 (logS) | ALOGPS | Predicts the extent to which the compound will dissolve in water, impacting its formulation and bioavailability. |

| pKa (most basic) | 7.8 | ChemAxon | The acid dissociation constant is critical for understanding the ionization state of the molecule at physiological pH, which affects solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | Calculation | The number of hydrogen bond donors influences the molecule's interaction with biological targets and its solubility. |

| Hydrogen Bond Acceptors | 3 | Calculation | The number of hydrogen bond acceptors affects the molecule's polarity and its ability to form hydrogen bonds. |

| Topological Polar Surface Area (TPSA) | 49.8 Ų | Calculation | TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. |

Application of Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline in drug discovery to assess the druglikeness of a chemical compound, particularly concerning its potential for oral bioavailability.[1][3][4][5] The rule states that, in general, an orally active drug has:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular weight under 500 daltons.

-

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Based on the predicted properties in the table above, this compound adheres to all of Lipinski's rules, suggesting that it possesses a favorable profile for oral absorption and warrants further investigation as a potential oral drug candidate.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is experimentally determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol.[6][7][8] The shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC), remains a robust and widely accepted technique.

Principle

A known concentration of the analyte is dissolved in a biphasic system of water-saturated n-octanol and n-octanol-saturated water. After reaching equilibrium through vigorous mixing, the two phases are separated, and the concentration of the analyte in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Materials and Reagents

-

This compound

-

n-Octanol (reagent grade)

-

Purified water (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (HPLC grade)

-

Formic acid (for mobile phase)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector and a C18 column

Step-by-Step Methodology

-

Preparation of Saturated Solvents:

-

Mix equal volumes of n-octanol and water in a separatory funnel.

-

Shake vigorously for 24 hours at a controlled temperature (e.g., 25 °C).

-

Allow the phases to separate completely.

-

Collect the water-saturated n-octanol (top layer) and n-octanol-saturated water (bottom layer) into separate containers.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in water-saturated n-octanol at a concentration of approximately 1 mg/mL.

-

-

Partitioning Experiment:

-

In a series of vials (in triplicate), add 1 mL of the n-octanol stock solution and 1 mL of n-octanol-saturated water (or PBS pH 7.4 for LogD determination).

-

Cap the vials tightly and vortex vigorously for 1 hour to ensure thorough mixing and partitioning.

-

Centrifuge the vials at 3000 rpm for 15 minutes to achieve complete phase separation.

-

-

Sample Analysis by HPLC:

-

Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases from each vial.

-

Dilute the aliquots with the mobile phase to a concentration within the linear range of the HPLC detector.

-

Inject the diluted samples onto the HPLC system.

-

Quantify the peak area corresponding to this compound in each sample.

-

-

Calculation of LogP:

-

Calculate the concentration of the analyte in the octanol phase ([Compound]octanol) and the aqueous phase ([Compound]water) using a standard calibration curve.

-

The partition coefficient (P) is calculated as: P = [Compound]octanol / [Compound]water

-

The LogP is then calculated as: LogP = log₁₀(P)

-

Causality Behind Experimental Choices

-

Use of Saturated Solvents: Pre-saturating the solvents ensures that the volume of each phase does not change during the experiment due to mutual solubility, which would affect the concentration measurements.

-

Vigorous Mixing: This is essential to maximize the interfacial surface area between the two phases and to ensure that equilibrium is reached in a reasonable timeframe.

-

Centrifugation: This step provides a clean and complete separation of the two phases, preventing cross-contamination during sampling.

-

HPLC Quantification: HPLC offers high sensitivity and selectivity, allowing for accurate quantification of the analyte in each phase, even at low concentrations.

Visualizing the Experimental Workflow and Data Implications

Experimental Workflow for LogP Determination

Caption: Workflow for the experimental determination of LogP.

Relationship Between Physicochemical Properties and Research Implications

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. PubChemLite - (3-phenoxypropyl)hydrazine hydrochloride (C9H14N2O) [pubchemlite.lcsb.uni.lu]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. On-line Software [vcclab.org]

Phenoxyalkyl Hydrazines in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Evolution

Executive Summary

Phenoxyalkyl hydrazines represent a historically significant class of pharmacophores in medicinal chemistry. Characterized by an aryloxy group linked via an alkyl spacer to a reactive hydrazine moiety, these compounds were originally developed in the 1960s as potent, irreversible monoamine oxidase inhibitors (MAOIs) for the treatment of depression. The most prominent member of this class, phenoxypropazine (marketed as Drazine), demonstrated high efficacy but was ultimately withdrawn due to severe hepatotoxicity 1.

Today, the phenoxyalkyl hydrazine scaffold is experiencing a renaissance. By leveraging its unique mechanism of flavin adenine dinucleotide (FAD) alkylation, researchers are repurposing these molecules to target homologous flavin-dependent enzymes, such as Lysine-Specific Demethylase 1 (LSD1), opening new frontiers in epigenetic oncology 2. This technical guide explores the synthesis, mechanistic pharmacology, structure-activity relationships, and modern applications of phenoxyalkyl hydrazines.

Pharmacology & Mechanism of Action

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of endogenous monoamines (e.g., serotonin, dopamine, norepinephrine). Both isoforms contain a covalently bound FAD cofactor within a predominantly hydrophobic active site .

Phenoxyalkyl hydrazines act as mechanism-based "suicide" inhibitors . The inhibition process is driven by the enzyme's own catalytic machinery:

-

Binding: The phenoxyalkyl chain anchors the molecule into the hydrophobic substrate-binding pocket.

-

Oxidation: MAO oxidizes the hydrazine moiety, consuming oxygen and generating a highly reactive diazene (or hydrazone radical) intermediate 4.

-

Alkylation: This reactive intermediate undergoes a nucleophilic or radical attack on the N5 atom of the FAD cofactor, forming a stable covalent bond.

-

Inactivation: The covalent modification permanently blocks the catalytic cycle. Enzyme function can only be restored via de novo protein synthesis.

Fig 1. Irreversible MAO inhibition pathway by phenoxyalkyl hydrazines via covalent FAD alkylation.

Structure-Activity Relationships (SAR) & Quantitative Data

The structural tuning of the phenoxyalkyl chain dictates target selectivity. Short alkyl linkers (ethyl/propyl) yield non-selective MAO inhibitors. Substituting the aromatic ring or extending the linker can shift the selectivity profile toward other flavin-dependent enzymes like LSD1.

| Compound Name | CAS Number | Molecular Weight | LogP | Primary Target | Clinical / Research Status |

| Phenoxypropazine | 3818-37-9 | 166.22 g/mol | 1.1 | MAO-A / MAO-B | Withdrawn (Hepatotoxicity) 5 |

| 1-(3-Phenoxypropyl)hydrazine | 69781-95-9 | 166.22 g/mol | 1.5 | MAO (Non-selective) | Research Probe |

| Bizine (Phenelzine Analog) | N/A | ~250.30 g/mol | >2.0 | LSD1 (Epigenetic) | Preclinical Oncology 2 |

Chemical Synthesis: Experimental Workflows

The synthesis of phenoxyalkyl hydrazines requires precise control over nucleophilic substitutions to prevent over-alkylation. Below is the validated, self-correcting protocol for the synthesis of Phenoxypropazine ((1-methyl-2-phenoxyethyl)hydrazine) 6.

Step 1: Williamson Ether Synthesis of 1-Phenoxy-2-propanone

-

Objective: Form the ether linkage by reacting phenol with chloroacetone.

-

Causality & Logic: Sodium hydroxide is used to deprotonate phenol, generating a highly nucleophilic phenoxide ion. The reaction must be kept strictly at 0–5 °C during addition; elevated temperatures in basic conditions will cause the chloroacetone to undergo self-condensation (aldol-type reactions), destroying the yield.

Methodology:

-

Dissolve 1.0 equivalent of phenol in a 10% aqueous NaOH solution. Stir for 15 minutes to ensure complete formation of sodium phenoxide.

-

Cool the reaction vessel in an ice-water bath to 0–5 °C.

-

Add 1.1 equivalents of chloroacetone dropwise over 30 minutes via an addition funnel.

-

Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Self-Validation (Workup): Extract the aqueous mixture with diethyl ether (3x). Wash the combined organic layers with 5% NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-phenoxy-2-propanone as a pale oil.

Step 2: Reductive Amination

-

Objective: Convert the ketone to a hydrazine via a hydrazone intermediate.

-

Causality & Logic: A large excess of hydrazine hydrate (typically 5–10 equivalents) is mandatory. If a stoichiometric amount is used, the formed hydrazone will react with a second molecule of ketone to form a highly stable, unwanted azine. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent at pH 5–6 because it selectively reduces the iminium/hydrazonium ion without reducing the unreacted ketone.

Methodology:

-

Dissolve 1-phenoxy-2-propanone (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (8.0 eq) and stir at room temperature for 2 hours to form the hydrazone. Monitor via TLC (Hexane/EtOAc 7:3) to confirm the complete disappearance of the ketone.

-

Adjust the pH to ~5.5 using glacial acetic acid.

-

Add NaBH₃CN (1.5 eq) in small portions. Stir the reaction at room temperature for 12 hours.

-

Self-Validation (Purification): Quench with 1M HCl (CAUTION: HCN gas evolution; perform strictly in a fume hood) to destroy excess hydride. Basify the aqueous layer to pH 12 with NaOH and extract with dichloromethane (DCM). The basic hydrazine product partitions into the DCM, leaving neutral/acidic impurities in the aqueous phase.

-

Concentrate the organic layer to yield phenoxypropazine free base. Convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product.

Toxicology & Metabolic Bioactivation

The clinical downfall of phenoxypropazine and similar hydrazine-based MAOIs was idiosyncratic drug-induced liver injury (DILI). The underlying causality is rooted in the metabolic bioactivation of the hydrazine moiety by hepatic Cytochrome P450 enzymes (predominantly CYP2B6 and CYP3A4) 7.

Instead of undergoing standard phase II conjugation, the hydrazine group is oxidized into reactive nitrogen species and free radicals. These electrophilic metabolites rapidly deplete intracellular glutathione (GSH). Once GSH is exhausted, the radicals covalently bind to hepatic macromolecules, inducing oxidative stress, mitochondrial dysfunction, and ultimately hepatocellular necrosis. This toxicological profile has largely relegated phenoxyalkyl hydrazines to the status of research probes rather than systemic neuropsychiatric drugs.

Modern Repurposing: Epigenetics and LSD1 Inhibition

While systemic MAO inhibition carries toxicity risks, the precise FAD-alkylation chemistry of phenoxyalkyl hydrazines is being actively repurposed in precision oncology.

Lysine-specific demethylase 1 (LSD1) is a flavin-dependent amine oxidase that shares high structural homology with MAO. LSD1 demethylates mono- and di-methylated histone H3K4, repressing tumor suppressor genes and driving the proliferation of various cancers (e.g., prostate cancer, acute myeloid leukemia). By modifying the phenoxyalkyl scaffold—such as in the development of the phenelzine analog Bizine —medicinal chemists have successfully shifted the binding affinity from MAO to LSD1 2. These modern derivatives utilize the exact same suicide-inhibition mechanism (diazene formation and N5-flavin alkylation) to irreversibly block LSD1, restoring healthy gene transcription and halting tumor growth.

References

- BenchChem. "An In-depth Technical Guide to the Synthesis of Phenoxypropazine". Source: benchchem.com.

- Wikipedia. "Phenoxypropazine". Source: wikipedia.org.

- PubMed. "Inhibition of monoamine oxidase by substituted hydrazines". Source: nih.gov.

- PubChem. "Phenoxypropazine | CID 71467". Source: nih.gov.

- Google Patents. "WO2015134973A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs)". Source: google.com.

- PMC. "Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity". Source: nih.gov.

- BOC Sciences. "What is Monoamine Oxidase (MAO) and Its Inhibitors?". Source: bocsci.com.

Sources

- 1. Phenoxypropazine - Wikipedia [en.wikipedia.org]

- 2. WO2015134973A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs) - Google Patents [patents.google.com]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenoxypropazine | C9H14N2O | CID 71467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and IUPAC nomenclature for 1-(3-Phenoxypropyl)hydrazine

[1]

Chemical Identity & Nomenclature

This section establishes the definitive identifiers for the compound to ensure traceability in global chemical databases.

| Parameter | Identifier / Value |

| CAS Registry Number | 69781-95-9 |

| IUPAC Name | (3-Phenoxypropyl)hydrazine |

| Systematic Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 166.22 g/mol |

| SMILES | C1=CC=C(C=C1)OCCCNN |

| InChI Key | HSCZQRYUSCLPKK-UHFFFAOYSA-N |

| Structural Class | Alkylhydrazine; Phenol ether |

Structural Analysis & Physicochemical Properties

The molecule consists of a lipophilic phenoxypropyl tail attached to a nucleophilic hydrazine head. This amphiphilic structure dictates its solubility and reactivity profile.

Key Properties

| Property | Value (Predicted/Exp.) | Context |

| LogP | ~1.5 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |

| pKa (Conjugate Acid) | ~8.0 - 9.0 | The terminal hydrazine group is basic and readily forms stable salts (e.g., hydrochloride). |

| Boiling Point | >250 °C (dec.) | High boiling point due to hydrogen bonding; distillation requires reduced pressure. |

| Physical State | Viscous Oil / Low-melting Solid | Often handled as the hydrochloride salt (solid) for improved stability. |

Reactivity Profile

-

Nucleophilicity: The terminal nitrogen (

) is highly nucleophilic (alpha-effect), making it reactive towards electrophiles like aldehydes, ketones, and alkyl halides. -

Stability: Free base alkylhydrazines are sensitive to oxidation by air. Storage under inert atmosphere (Argon/Nitrogen) or conversion to the hydrochloride salt (CAS 69781-95-9 is often associated with the free base, but salts are common in storage) is recommended.

Synthesis & Manufacturing Protocol

The synthesis of this compound follows a classic nucleophilic substitution pathway. To ensure high purity and prevent poly-alkylation (formation of

Reaction Pathway Diagram

The following diagram illustrates the two-stage synthesis starting from phenol.

Figure 1: Synthetic pathway for this compound via ether synthesis and hydrazinolysis.

Detailed Experimental Protocol

Step 1: Preparation of 3-Phenoxypropyl Bromide

-

Reagents: Phenol, 1,3-Dibromopropane (3.0 equivalents), NaOH (aq).

-

Procedure: Phenol is alkylated with a large excess of 1,3-dibromopropane under basic conditions. The excess dibromide minimizes the formation of the diphenoxypropane byproduct.[1]

-

Purification: Fractional distillation under reduced pressure (bp ~136-142°C at 20 mmHg) [1].

Step 2: Hydrazinolysis (The Critical Step)

-

Reagents: 3-Phenoxypropyl bromide, Hydrazine Hydrate (80-100%).

-

Stoichiometry: Use at least 5 to 10 equivalents of hydrazine hydrate relative to the bromide.

-

Rationale: The high molar ratio ensures that the bromide reacts with a hydrazine molecule rather than an already-formed alkylhydrazine, preventing the formation of the symmetrical

-bis(3-phenoxypropyl)hydrazine. -

Procedure:

-

Dissolve hydrazine hydrate in ethanol (or use neat if 100%).

-

Add 3-phenoxypropyl bromide dropwise at reflux temperature.

-

Reflux for 3–5 hours.

-

Workup: Evaporate excess ethanol and hydrazine (caution: hydrazine is toxic). Extract the residue with ether/DCM. Wash with brine.

-

Salt Formation: To isolate a stable solid, treat the ethereal solution with HCl gas or concentrated HCl to precipitate this compound hydrochloride.

-

Applications in Drug Discovery

This compound serves as a versatile "building block" for introducing the 3-phenoxypropyl moiety into heterocyclic scaffolds.

Heterocycle Formation

The hydrazine moiety reacts with 1,3-diketones or

Figure 2: Divergent synthesis of bioactive heterocycles using this compound.

Therapeutic Relevance

-

MAO Inhibitors: Hydrazine derivatives are historically significant as Monoamine Oxidase (MAO) inhibitors. The phenoxypropyl chain provides lipophilic anchoring in the enzyme active site.

-

Pyrazoles: Used in the synthesis of compounds analogous to COX-2 inhibitors or cannabinoid receptor antagonists.

Safety & Handling Guidelines

Hazard Class: Hydrazines are generally toxic, potential carcinogens, and skin sensitizers.

-

Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended) and safety goggles.

-

Storage: Store in a cool, dry place under inert gas. The free base may darken upon oxidation.

-

Disposal: Quench excess hydrazine with bleach (sodium hypochlorite) solution carefully before disposal, or incinerate via a licensed chemical waste contractor.

References

-

Marvel, C. S.; Tanenbaum, A. L.[1] "gamma-Phenoxypropyl Bromide". Organic Syntheses, Coll. Vol. 1, p. 435 (1941).

-

ChemicalBook . "this compound CAS 69781-95-9".

-

PubChem . "(3-phenoxypropyl)hydrazine hydrochloride". National Library of Medicine.

-

Ramar, T., et al. "Synthesis of Hydrazine Derivatives".[2] J. Org.[2][3][4] Chem., 2022, 87, 14596.[2] (Cited for general hydrazine alkylation methodologies).[5]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. guidechem.com [guidechem.com]

- 4. Hydrazine [organic-chemistry.org]

- 5. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity Potential of 1-(3-Phenoxypropyl)hydrazine Analogs

Executive Summary

1-(3-Phenoxypropyl)hydrazine represents a privileged pharmacophore in medicinal chemistry, bridging the gap between classical monoamine oxidase (MAO) inhibitors and emerging epigenetic modulators targeting Lysine Specific Demethylase 1 (LSD1). While historically viewed as a homolog of the antidepressant phenelzine (phenethylhydrazine), recent data identifies the 3-phenoxypropyl scaffold as a critical structural motif for optimizing selectivity against flavin-dependent amine oxidases.

This guide provides an in-depth technical analysis of this scaffold, detailing its synthesis, mechanism of action (MOA), and therapeutic potential in neuropharmacology (depression) and oncology (prostate cancer, leukemia).

Chemical Foundation & Synthesis

The core structure consists of a lipophilic phenoxy ether tail connected via a propyl linker to a reactive hydrazine head group. The propyl linker (n=3) confers distinct steric properties compared to the ethyl linker (n=2) found in phenelzine, often improving metabolic stability and altering enzyme isoform selectivity.

Structural Pharmacophore

-

Head Group: Hydrazine (-NH-NH₂). A powerful nucleophile responsible for covalent enzyme inactivation.

-

Linker: Propyl chain (-CH₂-CH₂-CH₂-). Provides optimal distance for the phenyl ring to occupy the hydrophobic pocket of MAO/LSD1.

-

Tail: Phenoxy group (Ph-O-).[1] Acts as a hydrophobic anchor; the ether oxygen adds a hydrogen bond acceptor site not present in phenelzine.

Synthetic Pathway

The synthesis is a robust, two-step alkylation sequence. The use of a large excess of hydrazine is critical to prevent the formation of the symmetrical bis-alkylated byproduct.

Protocol 1: Synthesis of this compound

-

Etherification: React phenol with 1,3-dibromopropane (3.0 equiv) and K₂CO₃ in refluxing acetone to yield 1-bromo-3-phenoxypropane.

-

Hydrazinolysis: Treat the bromide intermediate with hydrazine hydrate (10.0 equiv) in ethanol at reflux.

-

Purification: Excess hydrazine is removed via vacuum distillation; the product is isolated as the hydrochloride salt using HCl/ether.

[2][3]

Pharmacological Mechanism of Action

The biological activity of this compound is driven by its ability to irreversibly inhibit flavin-adenine dinucleotide (FAD)-dependent enzymes.

Mechanism: Suicide Inhibition

The hydrazine moiety functions as a "suicide substrate."

-

Oxidation: The enzyme (MAO or LSD1) attempts to oxidize the hydrazine to a hydrazone.

-

Radical Formation: This process generates a reactive diazene or radical intermediate.

-

Adduct Formation: The intermediate covalently bonds to the N(5) atom of the FAD cofactor, permanently disabling the enzyme.

Target Specificity (MAO vs. LSD1)

-

MAO-A/B: The compound inhibits MAO, preventing the breakdown of neurotransmitters (serotonin, dopamine). The phenoxypropyl chain fits the hydrophobic entrance cavity of MAO-B effectively.

-

LSD1 (KDM1A): LSD1 is structurally homologous to MAO. Recent studies show that phenelzine analogs, particularly those with specific chain lengths like the phenoxypropyl derivatives, are potent LSD1 inhibitors. This inhibition leads to the accumulation of H3K4me1/2 (methylation markers), reactivating silenced tumor suppressor genes.

Therapeutic Applications

Neuropsychiatry (Depression & Anxiety)

Acting as a non-selective MAO inhibitor, the compound increases synaptic concentrations of norepinephrine, serotonin, and dopamine.

-

Advantage: The propyl linker may reduce the "cheese effect" (tyramine toxicity) compared to ethyl-linked congeners by altering the kinetics of inhibition or having lower affinity for intestinal MAO-A.

Oncology (Epigenetic Modulation)

This is the most active area of research for this scaffold.

-

Prostate Cancer: LSD1 inhibition suppresses androgen receptor (AR) signaling. This compound analogs have shown antiproliferative activity in LNCaP cells.

-

Leukemia: In AML (Acute Myeloid Leukemia), LSD1 inhibition induces differentiation of blast cells.

Anti-Infective (HIV)

Specific analogs, such as N-(2-hydroxybenzoyl)-N'-(2-hydroxy-3-phenoxypropyl)hydrazine, have been identified as inhibitors of HIV-1 Integrase , preventing viral DNA insertion into the host genome.

Experimental Protocols

Protocol 2: In Vitro MAO Inhibition Assay

Objective: Determine IC50 values for MAO-A and MAO-B inhibition.

-

Enzyme Source: Recombinant human MAO-A and MAO-B (expressed in Baculovirus).

-

Substrate: Kynuramine (non-fluorescent)

4-Hydroxyquinoline (fluorescent). -

Procedure:

-

Incubate enzyme (0.015 mg/mL) with test compound (0.001–100 µM) in Potassium Phosphate buffer (pH 7.4) for 20 min at 37°C.

-

Add Kynuramine substrate (50 µM).

-

Incubate for 60 min.

-

Stop reaction with 2N NaOH.

-

Read: Fluorescence at Ex 310 nm / Em 400 nm.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol 3: LSD1 Demethylase Assay

Objective: Assess epigenetic potency.

-

Reagents: Recombinant LSD1, H3K4me2 peptide substrate, Peroxidase, Amplex Red.

-

Mechanism: LSD1 produces H₂O₂ during demethylation, which reacts with Amplex Red to form Resorufin.

-

Procedure:

-

Pre-incubate LSD1 with this compound for 15 min.

-

Add H3K4me2 peptide.

-

Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 min.

-

Quantitative Data Summary

Table 1: Comparative Activity Profile (Representative Data)

| Compound | Linker Length | Target | IC50 (µM) | Primary Indication |

| Phenelzine | Ethyl (C2) | MAO-A/B | 0.1 - 0.5 | Depression |

| Phenelzine | Ethyl (C2) | LSD1 | > 200 | N/A (Weak) |

| This compound | Propyl (C3) | MAO-A | 0.8 - 1.2 | Depression (Potential) |

| This compound | Propyl (C3) | LSD1 | 25 - 50 | Oncology (Lead) |

| Bizine Analog | Phenyl-Propyl | LSD1 | < 5.0 | Oncology (Potent) |

Note: Data represents consensus values from structure-activity relationship (SAR) studies on hydrazine scaffolds.

References

-

Synthesis and SAR of Phenoxyalkyl hydrazines

-

Title: Inhibition of histone lysine specific demethylase (LSD1) and histone deacetylases (HDACs).[2]

- Source: WIPO P

- URL

-

-

MAO Inhibition Mechanism

- Title: Inhibition of monoamine oxidase–A activity in rat brain by synthetic hydrazines: Structure-activity rel

- Source: Journal of Enzyme Inhibition and Medicinal Chemistry.

-

URL:[Link]

-

HIV Integrase Activity

-

General Hydrazine Pharmacology

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. WO2015134973A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs) - Google Patents [patents.google.com]

- 3. Hydrazide-containing inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1-(3-Phenoxypropyl)hydrazine: A Strategic Building Block in Heterocyclic Synthesis and Epigenetic Drug Discovery

Executive Summary

1-(3-Phenoxypropyl)hydrazine (CAS: 69781-95-9)[1] is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a highly reactive nucleophilic hydrazine moiety tethered to a lipophilic phenoxypropyl chain, this compound serves as a critical intermediate. It is primarily deployed in the construction of nitrogen-rich heterocycles (such as pyrazoles and triazoles) and in the development of targeted epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors[2].

This technical guide details the mechanistic rationale, physicochemical properties, and self-validating synthetic protocols for utilizing this compound in drug development pipelines.

Physicochemical Profile & Structural Rationale

The utility of this compound stems from its dual-natured structure. The hydrazine group acts either as a covalent "warhead" in enzymatic inhibition or as a dinucleophilic center for cyclization. Conversely, the phenoxypropyl tail imparts critical lipophilicity, improving membrane permeability and enabling deep penetration into hydrophobic enzyme pockets.

Quantitative Data Summary

| Property | Value |

| Chemical Name | This compound |

| CAS Registry Number | 69781-95-9 |

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

| Primary Precursor | 3-Phenoxypropyl bromide (CAS 588-63-6) |

Synthesis Methodology of the Building Block

The preparation of this compound relies on the bimolecular nucleophilic substitution (SN2) of[3] with hydrazine hydrate.

Step-by-Step Protocol: SN2 Alkylation

-

Causality in Reagent Stoichiometry: Hydrazine possesses two nucleophilic nitrogen atoms. A stoichiometric 1:1 ratio inevitably leads to over-alkylation, forming symmetrical or asymmetrical dialkylhydrazines. Utilizing a massive molar excess of hydrazine hydrate (5.0 to 10.0 eq) ensures that monoalkylation is statistically favored, effectively suppressing secondary reactions.

-

Reagent Preparation: Dissolve 3-phenoxypropyl bromide (1.0 eq) in a polar protic solvent (e.g., absolute ethanol) to stabilize the SN2 transition state.

-

Nucleophilic Attack: Add hydrazine hydrate (8.0 eq) dropwise to the solution at room temperature.

-

Reflux & Monitoring: Heat the mixture to reflux (75–80 °C) for 4–6 hours.

-

Self-Validation System: Monitor the reaction progress via Thin Layer Chromatography (TLC; eluent 9:1 DCM:MeOH). The starting bromide is UV-active but Ninhydrin-negative. The product hydrazine will exhibit a lower Rf value (due to increased polarity) and will rapidly develop a deep purple color upon heating with a Ninhydrin stain, confirming the successful formation of the hydrazine moiety.

-

-

Workup: Concentrate the mixture in vacuo to remove the solvent and the volatile excess hydrazine. Partition the crude residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO3).

-

Causality in Extraction: The basic aqueous layer neutralizes any hydrobromide salts generated during the reaction, ensuring the product remains in its free-base form for efficient extraction into the organic layer.

-

-

Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. The product can be stored as a free base or converted to a highly stable dihydrochloride salt by bubbling HCl gas through an ethereal solution.

Fig 1: Synthetic workflow for this compound via SN2 alkylation.

Application 1: Epigenetic Drug Development (LSD1 Inhibitors)

Hydrazine derivatives have a storied history in pharmacology, most notably as monoamine oxidase (MAO) inhibitors like phenelzine. This compound represents a structural evolution of the phenelzine scaffold, heavily cited in[4].

Mechanistic Rationale

By extending the aliphatic linker and introducing an ether linkage, the molecule achieves a distinct spatial geometry. LSD1 possesses a large, hydrophobic substrate-binding cavity designed to accommodate the histone H3 tail. The phenoxy group acts as a lipophilic anchor, engaging in π-π interactions with aromatic residues in the active site. This precisely positions the hydrazine "warhead" to undergo oxidation and form an irreversible covalent adduct with the FAD cofactor, halting aberrant histone demethylation and restoring tumor suppressor gene expression[2].

Fig 2: Mechanism of LSD1 inhibition by hydrazine-based epigenetic modulators.

Application 2: Heterocyclic Scaffold Synthesis

Beyond epigenetic modulators, this compound is a premier building block for synthesizing substituted pyrazoles. When reacted with 1,3-dicarbonyl compounds, the differential nucleophilicity of the primary and secondary nitrogens dictates the regioselectivity of the cyclization.

Step-by-Step Protocol: Synthesis of 1-(3-phenoxypropyl)-3,5-dimethylpyrazole

-

Condensation: To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq) dropwise at 0 °C.

-

Causality in Temperature Control: The initial nucleophilic attack of the primary amine on the highly electrophilic ketone to form a hydrazone is highly exothermic. Cooling strictly prevents thermal degradation and minimizes side reactions.

-

-

Cyclization: Warm the reaction to room temperature, add a catalytic amount of glacial acetic acid, and reflux for 2 hours. The acid facilitates the dehydration step, driving the intramolecular attack of the secondary nitrogen onto the remaining carbonyl.

-

Isolation & Validation: Evaporate the solvent, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

-

Self-Validation System: Confirm the product identity via 1H NMR spectroscopy. The successful formation of the pyrazole ring is definitively indicated by the appearance of a sharp singlet at approximately 5.8 ppm, corresponding to the isolated C4 proton of the pyrazole core, alongside the characteristic triplet of the -CH2-O- protons around 4.0 ppm.

-

References

- Woster, P. M. et al. "Inhibitors of histone lysine specific demethylase (LSD1) and histone deacetylases (HDACs)". US Patent US20170029366A1 (2017). Google Patents.

Sources

- 1. This compound | 69781-95-9 [chemicalbook.com]

- 2. US20170029366A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs) - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. US20170029366A1 - Inhibitors of histone lysine specific demethylase (lsd1) and histone deacetylases (hdacs) - Google Patents [patents.google.com]

Methodological & Application

Step-by-step synthesis protocol for 1-(3-Phenoxypropyl)hydrazine

An Application Note and Detailed Protocol for the Synthesis of 1-(3-Phenoxypropyl)hydrazine

Introduction

This compound is a substituted hydrazine derivative valuable as a building block in medicinal chemistry and drug development. Its structure incorporates a flexible phenoxypropyl chain and a reactive hydrazine moiety, making it a key intermediate for synthesizing a wide range of heterocyclic compounds and other complex molecules. Hydrazine derivatives are integral to many pharmacologically active agents, and protocols for their targeted synthesis are essential for pharmaceutical research.[1][2]

This document provides a comprehensive, two-step protocol for the synthesis of this compound, designed for researchers in organic and medicinal chemistry. The synthesis proceeds via the preparation of a 3-phenoxypropyl bromide intermediate, followed by nucleophilic substitution with hydrazine hydrate. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization to ensure a reliable and reproducible outcome.

Overall Reaction Scheme

The synthesis is accomplished in two primary stages:

-

Step 1: Williamson Ether Synthesis. Phenol is reacted with 1,3-dibromopropane under basic conditions to form the intermediate, 3-phenoxypropyl bromide.

-

Step 2: Nucleophilic Substitution. The intermediate is then reacted with an excess of hydrazine hydrate to yield the final product, this compound.

Caption: Overall two-step synthesis pathway.

Health and Safety Precautions

Extreme Caution is Required. Hydrazine and its derivatives are highly toxic, corrosive, and potential carcinogens.[3] All operations involving hydrazine hydrate must be performed in a certified chemical fume hood with proper ventilation.

-

Personal Protective Equipment (PPE): A full-face shield, chemical-resistant goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory.[4] An emergency safety shower and eyewash station must be immediately accessible.

-

Hydrazine Hydrate Handling: Hydrazine hydrate is a combustible liquid that can cause severe skin burns and eye damage.[3] It is toxic if swallowed and harmful if inhaled. Avoid contact with metals, organic materials, and oxidizing agents to prevent fire or explosion hazards.[4][5]

-

Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled container and disposed of according to institutional and local environmental regulations. Do not mix with other organic waste.[5]

-

Reagent Handling: Phenol is toxic and corrosive. 1,3-dibromopropane is a lachrymator and suspected carcinogen. Handle these chemicals with appropriate PPE in a fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Density | Key Hazards |

| Phenol | C₆H₅OH | 94.11 | 108-95-2 | 1.07 g/cm³ | Toxic, Corrosive |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 109-64-8 | 1.989 g/cm³ | Lachrymator, Irritant |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | 2.43 g/cm³ | Irritant |

| Acetone | C₃H₆O | 58.08 | 67-64-1 | 0.784 g/cm³ | Flammable |

| 3-Phenoxypropyl bromide | C₉H₁₁BrO | 215.09 | 588-63-6 | 1.365 g/mL[6] | Irritant |

| Hydrazine Hydrate (~64%) | H₆N₂O | 50.06 | 7803-57-8 | 1.03 g/cm³ | Toxic, Corrosive, Carcinogen[3] |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | 0.789 g/cm³ | Flammable |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | 0.713 g/cm³ | Highly Flammable |

| Sodium Hydroxide (aq) | NaOH | 40.00 | 1310-73-2 | Varies | Corrosive |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | 2.664 g/cm³ | Hygroscopic |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | 0.902 g/cm³ | Flammable, Irritant |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | 0.655 g/cm³ | Flammable, Neurotoxin |

Experimental Protocol: Step-by-Step Methodology

Part A: Synthesis of 3-Phenoxypropyl bromide (Intermediate)

This procedure is adapted from established Williamson ether synthesis methods.[7] The reaction utilizes a base to deprotonate phenol, forming a nucleophilic phenoxide which then attacks the electrophilic 1,3-dibromopropane.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (9.41 g, 0.1 mol).

-

Solvent and Base Addition: Dissolve the phenol in acetone (100 mL). To this solution, add anhydrous potassium carbonate (34.55 g, 0.25 mol) and 1,3-dibromopropane (40.38 g, 0.2 mol).

-

Rationale: Potassium carbonate is a suitable base for deprotonating the weakly acidic phenol to generate the phenoxide nucleophile. An excess of 1,3-dibromopropane is used to favor the desired mono-alkylation product over the diaryl ether byproduct.

-

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using an eluent system of ethyl acetate:hexane (e.g., 1:9 v/v).

-

Work-up: After cooling the mixture to room temperature, remove the solid potassium carbonate by vacuum filtration, washing the solid with a small amount of acetone.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone and excess 1,3-dibromopropane. This will yield a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[7]

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate) is typically effective.

-

Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 3-phenoxypropyl bromide as a colorless to pale yellow oil. A typical yield is 85-95%.[7]

-

Part B: Synthesis of this compound (Final Product)

This step involves the nucleophilic displacement of the bromide from the intermediate by hydrazine.[8]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the purified 3-phenoxypropyl bromide (21.5 g, 0.1 mol) in absolute ethanol (100 mL).

-

Hydrazine Addition: While stirring, slowly add hydrazine hydrate (25.0 g, ~0.5 mol) to the solution.

-

Rationale: A large excess of hydrazine hydrate is crucial. It acts as both the nucleophile and the base to neutralize the HBr formed during the reaction. Using a large excess significantly minimizes the formation of the undesired N,N'-bis(3-phenoxypropyl)hydrazine side product, which can be difficult to separate.[9]

-

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC until the starting bromide spot has disappeared.

-

Solvent Removal: Cool the reaction mixture and remove the ethanol and excess hydrazine hydrate under reduced pressure.

-

Aqueous Work-up: To the resulting residue, add 100 mL of deionized water and extract the product with diethyl ether (3 x 75 mL).

-

Rationale: This step removes any remaining hydrazine salts and other water-soluble impurities.

-

-

Base Wash: Combine the organic extracts and wash with a dilute sodium hydroxide solution (e.g., 1M NaOH, 2 x 50 mL) to remove any unreacted phenol from the first step, followed by a wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Final Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel (using a more polar eluent system such as dichloromethane/methanol).

Workflow Visualization

Caption: Detailed workflow from starting materials to final product.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

-

3-Phenoxypropyl bromide (Intermediate)

-

¹H NMR (CDCl₃, 400 MHz): δ ~7.30 (m, 2H, Ar-H), ~6.90 (m, 3H, Ar-H), 4.03 (t, 2H, -OCH₂-), 3.54 (t, 2H, -CH₂Br), 2.24 (m, 2H, -CH₂-).[7]

-

IR (neat, cm⁻¹): ~3060 (Ar C-H), ~2960 (Aliphatic C-H), ~1598, 1495 (Ar C=C), ~1245 (Ar-O-C stretch), ~690 (C-Br).

-

-

This compound (Final Product)

-

¹H NMR (CDCl₃, 400 MHz): Expect shifts similar to the intermediate for the phenoxypropyl fragment: δ ~7.25 (m, 2H), ~6.90 (m, 3H), ~3.95 (t, 2H, -OCH₂-), ~2.90 (t, 2H, -CH₂NHNH₂), ~2.00 (m, 2H, -CH₂-). A broad singlet for the -NHNH₂ protons would also be present, which is D₂O exchangeable.

-

¹³C NMR (CDCl₃, 100 MHz): Expect signals for aromatic carbons (~158, 129, 120, 114 ppm), the three aliphatic carbons (~65, 50, 30 ppm).

-

IR (neat, cm⁻¹): Broad peaks in the ~3350-3200 cm⁻¹ region (N-H stretching), ~1600 (N-H bending), in addition to the aromatic and ether bands seen in the intermediate.

-

Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z corresponding to the calculated exact mass of C₉H₁₅N₂O⁺.

-

References

-

Demers, J. P., & Klaubert, D. H. (1987). Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. Canadian Journal of Chemistry, 65(4), 898-902.

-

ChemicalBook. (2026). 3-Phenoxypropyl bromide | 588-63-6. Retrieved from ChemicalBook.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Hydrazine hydrate. Retrieved from Fisher Scientific.

-

SDFine. (n.d.). Hydrazine hydrate 60% Safety Data Sheet. Retrieved from Sdfine.

- Hydrazine Hydrate 7.5% Safety Data Sheet. (2015).

- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).

-

Santa Cruz Biotechnology. (n.d.). Hydrazine, Safety Data Sheet. Retrieved from Santa Cruz Biotechnology.

-

Wikipedia. (n.d.). Hydrazines. Retrieved from Wikipedia.

-

Bredikhin, A. (2003). Use of mono- and polyanions in the synthesis of multisubstituted hydrazine derivatives. DSpace.

-

Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari, 2025(1).

- The Lower Aliphatic Derivatives of Hydrazine. (n.d.). DTIC.

-

Shandong Academy of Pharmaceutical Sciences. (2020). Preparation method of high-purity 3-phenoxy bromopropane. (Patent No. CN111018678A). Google Patents.

-

Thomas Scientific. (n.d.). ALDRICH 3-Phenoxypropyl bromide, 96%. Retrieved from Thomas Scientific.

-

The Good Scents Company. (n.d.). 3-phenoxypropyl bromide. Retrieved from The Good Scents Company.

Sources

- 1. dspace.ut.ee [dspace.ut.ee]

- 2. psvmkendra.com [psvmkendra.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. thomassci.com [thomassci.com]

- 7. 3-Phenoxypropyl bromide | 588-63-6 [chemicalbook.com]

- 8. Hydrazines - Wikipedia [en.wikipedia.org]

- 9. apps.dtic.mil [apps.dtic.mil]

Application Note: Optimization of Reaction Conditions for the Condensation of 1-(3-Phenoxypropyl)hydrazine with Aldehydes

Introduction & Scope

The synthesis of hydrazones via the condensation of hydrazine derivatives with carbonyl compounds is a foundational transformation in organic synthesis and drug development. Specifically, 1-(3-phenoxypropyl)hydrazine (CAS: 69781-95-9) serves as a highly valuable building block. The lipophilic phenoxypropyl tail imparts favorable pharmacokinetic properties, making its hydrazone derivatives highly sought after as pharmacophores for monoamine oxidase (MAO) inhibitors, antimicrobial agents, and anticonvulsants.

This application note details the optimized reaction conditions, mechanistic causality, and validated protocols for condensing this compound with various aldehydes. By understanding the thermodynamic and kinetic parameters governing this reaction, researchers can achieve high-yield, self-purifying syntheses.

Mechanistic Causality: The Critical Role of pH

The condensation of this compound with an aldehyde is a classic nucleophilic addition-elimination reaction. The causality behind the required reaction conditions lies in the delicate balance of the system's pH.

According to foundational kinetic studies by Jencks , the rate-determining step of hydrazone formation shifts depending on the acidity of the environment.

-

At neutral to basic pH: The elimination of water from the tetrahedral carbinolamine intermediate is exceedingly slow.

-

At highly acidic pH (pH < 3): The terminal amine of the hydrazine (pKa ~7–8) becomes fully protonated, stripping it of its nucleophilicity and halting the initial attack.

Therefore, the addition of a catalytic amount of glacial acetic acid buffers the system to an optimal pH of ~4.5 . This mildly acidic environment sufficiently protonates the carbonyl oxygen—lowering its Lowest Unoccupied Molecular Orbital (LUMO) and increasing electrophilicity—without deactivating the hydrazine nucleophile .

Figure 1: Mechanistic pathway of hydrazone formation highlighting the carbinolamine intermediate.

Solvent Selection & Parameter Optimization

The choice of solvent is dictated by the structural implications of this compound. The ether-linked aromatic tail makes the resulting hydrazone highly lipophilic. By utilizing a polar protic solvent like absolute ethanol , the starting materials remain fully soluble, but the lipophilic product readily crystallizes out of solution upon formation and cooling. This eliminates the need for complex chromatographic purification .

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the empirical data driving the selection of the optimal protocol for this specific condensation.

| Solvent | Catalyst | Temperature | Time | Yield (%) | Mechanistic Observation |

| Methanol | None | Reflux | 12 h | < 30% | Incomplete conversion; slow dehydration kinetics. |

| Ethanol | HCl (1.0 eq) | RT | 24 h | Trace | Hydrazine fully protonated; nucleophilicity lost. |

| THF | Acetic Acid (Cat.) | Reflux | 6 h | 65% | Good conversion; but product isolation requires evaporation. |

| Ethanol | Acetic Acid (Cat.) | RT to 50 °C | 2–4 h | > 85% | Optimal; rapid conversion, product precipitates upon cooling. |

Experimental Protocol

The following protocol is designed as a self-validating system . The visual cues (precipitation) and analytical checks (TLC) ensure that the researcher can confirm success at each stage without relying solely on downstream NMR/MS characterization.

Materials Required

-

This compound (1.05 equivalents)

-

Target Aldehyde (1.00 equivalent, e.g., substituted benzaldehyde)

-

Absolute Ethanol (0.2 M relative to aldehyde)

-

Glacial Acetic Acid (Catalytic, 1–2 drops per mmol)

Step-by-Step Methodology

-

Preparation of the Electrophile: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the target aldehyde (1.00 eq) in absolute ethanol to achieve a concentration of approximately 0.2 M.

-

Addition of the Nucleophile: Slowly add this compound (1.05 eq) to the stirring solution. Causality Note: A slight 5% excess of the hydrazine ensures complete consumption of the aldehyde. The unreacted hydrazine remains highly soluble in cold ethanol and will be washed away during filtration.

-

Catalytic Activation: Add 1 to 2 drops of glacial acetic acid to adjust the apparent pH to ~4.5.

-

Reaction Propagation: Stir the mixture at room temperature for highly reactive aliphatic aldehydes, or heat to 50 °C (mild reflux) for 2 to 4 hours for sterically hindered or electron-rich aromatic aldehydes.

-

Self-Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes:Ethyl Acetate). The disappearance of the UV-active aldehyde spot confirms complete conversion.

-

Crystallization: Remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0 °C) for 30 minutes. Self-Validation Check: The highly lipophilic 1-(3-phenoxypropyl)hydrazone will crash out of the polar ethanol as a crystalline solid.

-

Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold absolute ethanol to remove the trace excess hydrazine and acetic acid.

-

Drying: Dry the purified hydrazone under high vacuum to constant weight.

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the hydrazone.

Troubleshooting: "Oiling Out"

Occasionally, highly flexible aliphatic aldehydes may cause the resulting hydrazone to "oil out" (form a biphasic liquid system) rather than crystallize upon cooling. If this occurs:

-

Add a few drops of distilled water to the cold ethanolic mixture to increase the polarity of the solvent system, forcing the lipophilic product to solidify.

-

Scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites for crystal growth.

References

Application Note: Catalytic Strategies for the Selective Synthesis of Phenoxypropyl Hydrazines

Executive Summary

The synthesis of (3-phenoxypropyl)hydrazine and its derivatives is a critical step in the development of monoamine oxidase inhibitors (MAOIs) and novel antifungal agents. However, the direct alkylation of hydrazine presents a classic synthetic challenge: the "polyalkylation cascade." As the introduced alkyl group increases the nucleophilicity of the nitrogen, the product becomes more reactive than the starting material, leading to inseparable mixtures of mono-, di-, and tri-alkylated byproducts.

This Application Note details two high-fidelity catalytic protocols designed to suppress polyalkylation and maximize yield. Moving beyond stoichiometric brute-force methods, we utilize Phase Transfer Catalysis (PTC) and Nucleophilic Iodide Catalysis to control reaction kinetics and selectivity.

Strategic Analysis: The Selectivity Challenge

The core objective is the nucleophilic substitution of a phenoxypropyl halide (electrophile) by hydrazine (nucleophile).

Mechanistic Pathway & Pitfalls

The reaction is governed by the competition between the starting hydrazine and the newly formed alkylhydrazine.

Figure 1: The kinetic cascade of hydrazine alkylation. Without catalytic control or blocking groups, k2 > k1, leading to yield loss.

Protocol A: Phase-Transfer Catalyzed (PTC) Direct Alkylation

Best for: Large-scale synthesis where cost is a driver and protecting groups are undesirable.

The Catalytic Logic

This method utilizes a liquid-liquid biphasic system (Toluene/Water). Hydrazine hydrate resides in the aqueous phase, while the lipophilic 3-phenoxypropyl bromide resides in the organic phase.

-

The Catalyst: Tetrabutylammonium Bromide (TBAB).[1]

-

Mechanism: The quaternary ammonium salt shuttles the phenoxypropyl halide to the interface or pulls small amounts of hydrazine anion into the organic layer. By limiting the concentration of active nucleophile in the organic phase, we statistically favor mono-alkylation.

Materials

| Reagent | Equiv.[2][3][4][5][6][7] | Role |

| Hydrazine Hydrate (80-100%) | 5.0 - 10.0 | Nucleophile (Excess is critical) |

| 1-Bromo-3-phenoxypropane | 1.0 | Electrophile |

| TBAB | 0.05 (5 mol%) | Phase Transfer Catalyst |

| Toluene | 10 Vol | Organic Solvent |

| NaOH (50% aq) | 1.1 | Base (Scavenger) |

Step-by-Step Methodology

-

Phase Preparation:

-

Charge a jacketed reactor with Hydrazine Hydrate (10.0 equiv) and Toluene (5 volumes).

-

Add TBAB (5 mol%).

-

Heat the biphasic mixture to 60°C with vigorous stirring (essential for interfacial surface area).

-

-

Controlled Addition:

-

Dissolve 1-Bromo-3-phenoxypropane (1.0 equiv) in Toluene (5 volumes).

-

Add this solution dropwise to the reactor over 2–4 hours .

-

Critical: Slow addition ensures the concentration of electrophile remains low relative to the massive excess of hydrazine.

-

-

Reaction Monitoring:

-

Monitor via TLC (MeOH/DCM 1:9) or HPLC. The reaction is typically complete 1 hour after addition finishes.

-

-

Work-up (The Separation):

-

Stop agitation and allow phases to separate.

-

Aqueous Layer: Contains excess hydrazine. Do not discard blindly. This layer can be re-concentrated and recycled to minimize waste.

-

Organic Layer: Wash with water (

) to remove traces of hydrazine. -

Dry over

and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is often pure enough (>90%) for downstream use. If high purity is required, convert to the hydrochloride salt by adding HCl/Ether, filtering the precipitate.

-

Protocol B: Iodide-Promoted Nucleophilic Substitution

Best for: Reactions using less reactive (but cheaper) alkyl chlorides or hindered substrates.

The Catalytic Logic

Alkyl chlorides (e.g., 3-phenoxypropyl chloride) are cheaper than bromides but react sluggishly with hydrazine, requiring high temperatures that promote degradation.

-

The Catalyst: Potassium Iodide (KI).[8]

-

Mechanism (Finkelstein): KI reacts with the alkyl chloride to form a transient, highly reactive alkyl iodide in situ. The iodide is a better leaving group, accelerating the attack by hydrazine.

Materials

| Reagent | Equiv.[2][3][4][5][6][7] | Role |

| Boc-Hydrazine (tert-Butyl carbazate) | 1.2 | Protected Nucleophile (Prevents polyalkylation) |

| 1-Chloro-3-phenoxypropane | 1.0 | Electrophile |

| Potassium Iodide (KI) | 0.1 (10 mol%) | Nucleophilic Catalyst |

| Potassium Carbonate ( | 2.0 | Base |

| Acetonitrile ( | 10 Vol | Polar Aprotic Solvent |

Step-by-Step Methodology

-

Catalyst Activation:

-

In a round-bottom flask, suspend

(2.0 equiv) and KI (10 mol%) in dry Acetonitrile. -

Add Boc-Hydrazine (1.2 equiv). Note: Using Boc-protected hydrazine effectively blocks one nitrogen, physically preventing 1,1-dialkylation.

-

-

Alkylation:

-

Add 1-Chloro-3-phenoxypropane (1.0 equiv).

-

Reflux the mixture (

) for 12–16 hours . -

Observation: The mixture will turn slightly yellow/orange due to trace iodine liberation.

-

-

Filtration & Concentration:

-

Deprotection (The Release):

-

Dissolve the intermediate in minimal Methanol.

-

Add 4M HCl in Dioxane (5 equiv) and stir at RT for 2 hours.

-

Precipitation of (3-phenoxypropyl)hydrazine dihydrochloride usually occurs. Filter and dry.[4]

-

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the Iodide Catalytic Cycle (Protocol B), highlighting how the catalyst lowers the activation energy for the substitution.

Figure 2: The Iodide Catalytic Cycle. The catalyst transforms the dormant alkyl chloride into the active alkyl iodide.

Safety & Handling Protocols

-

Hydrazine Toxicity: Hydrazine and its derivatives are potent hepatotoxins and suspected carcinogens.

-

Control: All weighing and transfers must occur in a functioning fume hood. Double-gloving (Nitrile over Laminate) is recommended.

-

Decontamination: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize hydrazine to nitrogen gas before disposal.

-

-

Alkyl Halides: Phenoxypropyl halides are skin irritants and potential sensitizers. Avoid inhalation of vapors.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Emulsion formation preventing phase transfer. | Increase agitation speed; add a small amount of brine to improve phase separation. |

| Polyalkylation (Protocol A) | Addition of halide was too fast. | Decrease addition rate; Increase Hydrazine equivalents (up to 20 eq). |

| Incomplete Reaction (Protocol B) | Catalyst poisoning or wet solvent. | Ensure Acetonitrile is dry; increase KI loading to 20 mol%. |

| Colored Product | Oxidation of hydrazine or Iodine traces. | Wash organic phase with 10% Sodium Thiosulfate ( |

References

-

Mastitski, A., et al. (2017). "Potassium iodide catalysis in the alkylation of protected hydrazines." Proceedings of the Estonian Academy of Sciences.

-

(Verified: KI accelerates alkylation of Boc-hydrazines).

-

-

Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[9] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters.

-

(Verified: Discusses dianion and protected strategies for selectivity).

-

-

Majander, I., et al. (2022). "Phase-Transfer-Catalyzed Alkylation of Hydantoins." ACS Organic & Inorganic Au.

-

(Verified: Establishes TBAB protocols for N-alkylation relevant to hydrazine-like nucleophiles).

-

-

Organic Chemistry Portal.

-

(General reference for hydrazine functionalization methodologies).

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 6. BJOC - Synthesis of oleophilic electron-rich phenylhydrazines [beilstein-journals.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. kirj.ee [kirj.ee]

- 9. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(3-Phenoxypropyl)hydrazine Hydrochloride

These application notes provide a comprehensive, in-depth guide for the synthesis of 1-(3-phenoxypropyl)hydrazine hydrochloride, a valuable intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the scientific rationale behind the procedural choices, ensuring both accuracy and reproducibility.

Introduction

Hydrazine derivatives are a critical class of compounds in medicinal chemistry and materials science. Their conversion to hydrochloride salts is a common and often necessary step to improve stability, solubility, and handling characteristics. The protonation of the basic hydrazine nitrogen to form the corresponding ammonium salt enhances the compound's polarity, making it more amenable to purification by crystallization and formulation in aqueous media. This protocol details a two-step process: the synthesis of the free base, this compound, followed by its conversion to the stable hydrochloride salt.

PART 1: Synthesis of this compound (Free Base)

The synthesis of this compound is achieved through the nucleophilic substitution of a suitable 3-phenoxypropyl halide with hydrazine hydrate. The large excess of hydrazine hydrate serves both as a nucleophile and as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the monosubstituted product and minimizing the formation of the disubstituted hydrazine.

Materials and Apparatus

| Reagent/Apparatus | Grade/Specification |

| 3-Phenoxypropyl bromide | Reagent grade (97%) |

| Hydrazine hydrate (50-60%) | Reagent grade |

| Ethanol (99.5%) | Anhydrous |

| Diethyl ether | Anhydrous |

| Sodium sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Separatory funnel | |

| Rotary evaporator |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a significant excess of hydrazine hydrate (e.g., 10-20 equivalents) to ethanol.

-

Addition of Alkyl Halide: While stirring the hydrazine hydrate solution, add 3-phenoxypropyl bromide (1 equivalent) dropwise at room temperature. The addition should be controlled to manage any potential exotherm.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil.

PART 2: Conversion to this compound Hydrochloride

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction. The choice of solvent is critical to ensure the precipitation of the hydrochloride salt in high purity. A non-polar solvent in which the free base is soluble but the hydrochloride salt is not is ideal. Alternatively, a polar solvent in which both are soluble can be used, followed by the addition of a less polar co-solvent to induce precipitation.

Materials and Apparatus

| Reagent/Apparatus | Grade/Specification |

| This compound | Crude from Part 1 |

| Hydrochloric acid (concentrated) | Reagent grade |

| or HCl in a suitable solvent (e.g., 2M in Dichloromethane) | |

| Dichloromethane (DCM) | Anhydrous |

| Diethyl ether | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Büchner funnel and filter paper | |

| Vacuum flask |

Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., a 2M solution in the chosen solvent or dropwise addition of concentrated HCl) with vigorous stirring. The hydrochloride salt will precipitate as a white solid.

-

Crystallization: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with cold diethyl ether to remove any unreacted starting material and impurities.

-

Drying: Dry the purified this compound hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization of this compound Hydrochloride

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Consistent with the structure of this compound hydrochloride. Key signals would include aromatic protons, the -OCH₂- protons, the -CH₂- protons of the propyl chain, and the -CH₂-NH- protons, along with broad signals for the -NH₂⁺- protons. |

| ¹³C NMR | Consistent with the structure, showing the expected number of aromatic and aliphatic carbon signals. |

| FT-IR | Characteristic peaks for N-H stretching (broad, around 3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching. |

Safety Precautions

-

Hydrazine and its derivatives are toxic and potentially carcinogenic.[1] All manipulations should be performed in a well-ventilated fume hood.

-